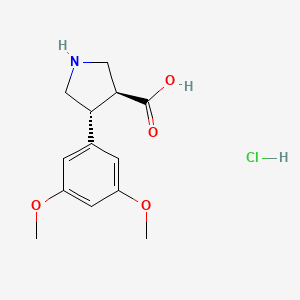![molecular formula C22H23N5O4 B2704392 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1796968-93-8](/img/structure/B2704392.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Neuropsychopharmacology
The modulation of orexin receptors by specific antagonists has been a focus in the study of compulsive food consumption and binge eating disorders. While not directly related to the queried compound, studies on orexin receptor antagonists such as GSK1059865 and SB-649868 have shown that targeting these receptors can significantly impact behaviors associated with compulsive food intake without affecting standard food consumption. This suggests a potential area of application for compounds that can modulate neural pathways involved in feeding and stress behaviors (Piccoli et al., 2012).
Organic Synthesis and Chemical Reactivity
In organic synthesis, compounds like 2-Benzyloxy-1-methylpyridinium triflate have been utilized for the benzylation of alcohols, indicating the utility of pyridinium-based compounds in facilitating chemical transformations. This research area might offer insights into how structurally similar compounds could be applied in synthetic chemistry to achieve specific functional group transformations with high efficiency (Poon & Dudley, 2006).
Pharmacology and Drug Development
Investigations into the synthesis and evaluation of novel compounds for their pharmacological activities, such as neuropeptide Y Y1 receptor antagonism, highlight the ongoing efforts in discovering new therapeutic agents for obesity and related metabolic disorders. Compounds with specific piperidinylalkyl groups have shown high affinity for the Y1 receptor, underscoring the importance of structural features in the development of selective receptor antagonists (Zarrinmayeh et al., 1998).
Enzymatic Studies and Metabolic Pathways
The oxidative metabolism of novel antidepressants such as Lu AA21004 has been explored to understand the enzymatic pathways involved in their biotransformation. Studies have identified specific cytochrome P450 enzymes responsible for the metabolism of these compounds, providing a foundation for the prediction of drug interactions and the design of compounds with favorable pharmacokinetic profiles (Hvenegaard et al., 2012).
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c23-11-17-2-1-7-24-20(17)27-8-5-15(6-9-27)12-25-21(28)22(29)26-13-16-3-4-18-19(10-16)31-14-30-18/h1-4,7,10,15H,5-6,8-9,12-14H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDAOLWKZBIKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2704314.png)
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B2704315.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2704321.png)
![N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B2704322.png)

![N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2704326.png)
![4-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2704328.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2704329.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2704330.png)


